molecular formula C20H27N7O3S B612036 Cer麒麟 CAS No. 1198300-79-6

Cer麒麟

货号: B612036
CAS 编号: 1198300-79-6
分子量: 445.5 g/mol
InChI 键: BGLPECHZZQDNCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞杜拉替尼是一种小分子 ATP 竞争性激酶抑制剂,靶向脾脏酪氨酸激酶 (SYK) 和 Janus 激酶 (JAK) 家族成员。 它正在被开发用于治疗血液系统恶性肿瘤,特别是 B 细胞恶性肿瘤,如慢性淋巴细胞白血病和非霍奇金淋巴瘤 .

科学研究应用

塞杜拉替尼有几种科学研究应用:

作用机制

塞杜拉替尼通过抑制 SYK 和 JAK 家族激酶发挥作用。这些激酶参与调节细胞生长、存活和免疫反应的各种信号通路。 通过抑制这些激酶,塞杜拉替尼破坏了促进癌细胞存活和增殖的信号通路 .

生化分析

Biochemical Properties

Cerdulatinib is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members . It has been shown to inhibit SYK/JAK signaling pathways, which are known to contribute to tumor survival .

Cellular Effects

Cerdulatinib has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma . It induces apoptosis in these cell lines, associated with caspase-3 and PARP cleavage . It also blocks G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .

Molecular Mechanism

Cerdulatinib works by inhibiting SYK/JAK signaling pathways . Following administration, complete SYK and JAK pathway inhibition is achieved in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation has been correlated with tumor response .

Temporal Effects in Laboratory Settings

In a phase 2a dose-expansion study, cerdulatinib demonstrated acceptable tolerability and clinical activity in patients with relapsed/refractory follicular lymphoma . Improvements in managing toxicities over the course of the trial, including amylase/lipase elevations, allowed sustained dosing .

Dosage Effects in Animal Models

In animal models, cerdulatinib has been shown to reduce inflammation in a rat model of autoimmune disease, and block B-cell activation and alleviate splenomegaly induced by chronic BCR stimulation in mice .

Metabolic Pathways

Cerdulatinib’s metabolic pathways involve the inhibition of SYK/JAK signaling pathways . These pathways contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .

Transport and Distribution

Cerdulatinib is administered orally . Most patients in a phase 2a dose-expansion study received oral cerdulatinib at a starting dose of 30 mg twice daily .

准备方法

塞杜拉替尼是通过一系列化学反应合成的,这些反应涉及嘧啶核心的形成和随后的官能化。合成路线通常包括以下步骤:

  • 嘧啶核心的形成。
  • 环丙基氨基的引入。
  • 用乙基磺酰基哌嗪部分进行官能化。
  • 最后的酰胺形成 .

化学反应分析

塞杜拉替尼会经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .

相似化合物的比较

塞杜拉替尼因其对 SYK 和 JAK 激酶的双重抑制而独一无二。类似的化合物包括:

塞杜拉替尼的双重抑制机制使其有别于这些化合物,提供了更广泛的治疗效果 .

属性

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115521
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198300-79-6
Record name 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerdulatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerdulatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERDULATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。